4-Tetradecanamidobutanoic acid
Description
4-Tetradecanamidobutanoic acid is a substituted butanoic acid derivative featuring a tetradecanamide (14-carbon acyl chain) group at the 4-position. While direct evidence for this compound is absent in the provided materials, its structure can be inferred from analogs such as 4-acetamidobutanoic acid (CH3CONH-(CH2)3-COOH) and 4-benzamidobutanoic acid (C6H5CONH-(CH2)3-COOH) . These compounds share a common backbone where an amide group is attached to the fourth carbon of butanoic acid, influencing solubility, reactivity, and biological activity.
Properties
CAS No. |
147238-10-6 |
|---|---|
Molecular Formula |
C18H35NO3 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
4-(tetradecanoylamino)butanoic acid |
InChI |
InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(20)19-16-13-15-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
QKNCZLCPYXTEDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tetradecanamidobutanoic acid typically involves the reaction of tetradecanamide with butanoic acid under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Commonly, the reaction is carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-Tetradecanamidobutanoic acid may involve large-scale reactors and continuous flow systems. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Tetradecanamidobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-Tetradecanamidobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be utilized in studies involving lipid metabolism and membrane biology due to its long aliphatic chain.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It finds applications in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Tetradecanamidobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the amide group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparison with Similar Compounds
Key Observations:
- Biological Relevance: 4-Acetamidobutanoic acid is metabolically active in the urea cycle , while 4-azidobutanoic acid is non-biological and used primarily for synthetic workflows .
- Safety Profiles: Reactive groups (e.g., azido in 4-azidobutanoic acid) demand stringent handling protocols, whereas aromatic or long-chain analogs may pose chronic toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
